molecular formula C20H21NO2 B14918493 1,1-Diphenyl-4-morpholino-2-butyn-1-ol

1,1-Diphenyl-4-morpholino-2-butyn-1-ol

Cat. No.: B14918493
M. Wt: 307.4 g/mol
InChI Key: PXRFEHZEVKGDBD-UHFFFAOYSA-N
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Description

1,1-Diphenyl-4-morpholino-2-butyn-1-ol is an organic compound with the molecular formula C20H21NO2 It is characterized by the presence of two phenyl groups, a morpholine ring, and a butynol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Diphenyl-4-morpholino-2-butyn-1-ol typically involves the reaction of 1,1-diphenyl-2-propyn-1-ol with morpholine under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as tetrahydrofuran (THF), at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques, such as chromatography, can ensure the removal of impurities.

Chemical Reactions Analysis

Types of Reactions

1,1-Diphenyl-4-morpholino-2-butyn-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Hydrogenation: Platinum oxide catalyst, hydrogen gas, ethyl alcohol as solvent.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Hydrogenation: 1,1-Diphenyl-4-morpholino-2-buten-1-ol.

    Oxidation: Corresponding ketones or aldehydes.

    Substitution: Various substituted morpholino derivatives.

Scientific Research Applications

1,1-Diphenyl-4-morpholino-2-butyn-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-Diphenyl-4-morpholino-2-butyn-1-ol involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. The presence of the morpholine ring and the butynol backbone allows for specific interactions with the enzyme’s active site, leading to inhibition of its activity. Additionally, the phenyl groups can participate in π-π interactions with aromatic residues in the enzyme .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1-Diphenyl-4-morpholino-2-butyn-1-ol is unique due to the presence of both the morpholine ring and the butynol backbone, which confer specific chemical and biological properties. The combination of these structural features allows for unique interactions with molecular targets, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C20H21NO2

Molecular Weight

307.4 g/mol

IUPAC Name

4-morpholin-4-yl-1,1-diphenylbut-2-yn-1-ol

InChI

InChI=1S/C20H21NO2/c22-20(18-8-3-1-4-9-18,19-10-5-2-6-11-19)12-7-13-21-14-16-23-17-15-21/h1-6,8-11,22H,13-17H2

InChI Key

PXRFEHZEVKGDBD-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC#CC(C2=CC=CC=C2)(C3=CC=CC=C3)O

Origin of Product

United States

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